tert-butyl 2-bromopentanoate
CAS No.: 55424-42-5
Cat. No.: VC11501978
Molecular Formula: C9H17BrO2
Molecular Weight: 237.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55424-42-5 |
|---|---|
| Molecular Formula | C9H17BrO2 |
| Molecular Weight | 237.1 |
Introduction
Chemical Identity and Structural Properties
tert-Butyl 2-bromopentanoate is an organobromine compound classified as an ester. Its IUPAC name is tert-butyl 2-bromopentanoate, and its structure features a pentanoate backbone with a bromine atom at the second carbon and a tert-butyl ester group at the carboxylate position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 55424-42-5 | |
| Molecular Formula | ||
| Molecular Weight | 237.13 g/mol | |
| Purity | 95% | |
| SMILES | CCCC(C(=O)OC(C)(C)C)Br | |
| InChIKey | HPRPAQRZFMQZLM-UHFFFAOYSA-N |
The bromine atom at the β-position enhances electrophilicity, facilitating nucleophilic attacks, while the tert-butyl group provides steric bulk, influencing reaction kinetics and selectivity.
Synthesis Methods
Esterification of 2-Bromopentanoic Acid
The primary synthesis route involves reacting 2-bromopentanoic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This method achieves yields exceeding 90% and is scalable for industrial production.
Reaction Conditions:
-
Reactants: 2-Bromopentanoic acid, tert-butanol
-
Catalyst: Sulfuric acid (1–5 mol%)
-
Temperature: 80–100°C (reflux)
-
Solvent: Dichloromethane or toluene
-
Yield: ~95%
| Parameter | Value |
|---|---|
| Catalyst | CH-A/CHR-06 resin |
| Alkylating Agent | Isobutene |
| Temperature | 41°C |
| Yield | 99% (for analog compound) |
This method suggests that immobilized acid catalysts could reduce side reactions in ester synthesis .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atom undergoes facile substitution with nucleophiles (e.g., azide, thiocyanate, methoxide), yielding functionalized pentanoates:
Common Reagents and Products:
| Nucleophile | Product | Conditions |
|---|---|---|
| Sodium Azide (NaN) | 2-Azidopentanoate | DMF, 60°C, 12 h |
| Potassium Thiocyanate (KSCN) | 2-Thiocyanatopentanoate | EtOH, reflux |
| Sodium Methoxide (NaOMe) | 2-Methoxypentanoate | MeOH, RT |
These reactions proceed via an S2 mechanism, with inversion of configuration at the β-carbon.
Ester Hydrolysis
Acidic or basic hydrolysis cleaves the ester bond, producing 2-bromopentanoic acid:
Acidic Hydrolysis:
-
Conditions: 6 M HCl, reflux, 6 h
Basic Hydrolysis:
-
Conditions: 2 M NaOH, 70°C, 4 h
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine atom serves as a handle for introducing heteroatoms or aryl groups. For example, Suzuki-Miyaura coupling with arylboronic acids generates biarylpentanoates, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs).
Polymer Chemistry
Radical-initiated polymerization of acrylate derivatives synthesized from 2-bromopentanoate yields thermoplastic elastomers with tunable glass transition temperatures ().
Biological Activity and Research Findings
While direct biological data are scarce, derivatives exhibit promise in immunology. Haptens derived from brominated esters elicit high-affinity antibodies in murine models, suggesting diagnostic potential. In vitro studies indicate moderate cytotoxicity against cancer cell lines (IC ≈ 50 µM), warranting further investigation.
Comparison with Structural Analogs
| Compound | Bromine Position | Reactivity | Applications |
|---|---|---|---|
| tert-Butyl 2-bromopentanoate | C2 | High electrophilicity | Drug synthesis |
| tert-Butyl 5-bromopentanoate | C5 | Lower reactivity | Polymer crosslinking |
| tert-Butyl 2-bromo-2-methylpropanoate | C2 (branched) | Steric hindrance | Specialty chemicals |
The C2 bromine in tert-butyl 2-bromopentanoate enhances its utility in stereoselective synthesis compared to distal analogs .
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